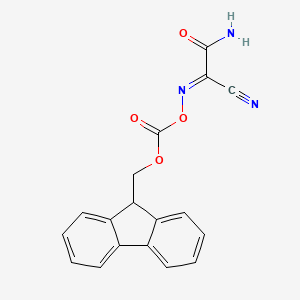
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE, also known as 9-fluorenylmethoxycarbonyl-amino-oxime, is a reagent used in peptide synthesis. It is particularly useful for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group into amino acids. This compound is an oxime-based derivative and is known for its efficiency and minimal side reactions during peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is synthesized by reacting 9-fluorenylmethanol with an oxime derivative. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or dimethyl sulfoxide. The reaction is carried out at room temperature and monitored using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain reaction conditions and ensure consistent product quality. The final product is purified using techniques like recrystallization and column chromatography .
化学反应分析
Types of Reactions: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE primarily undergoes substitution reactions where the Fmoc group is introduced into amino acids. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: The common reagents used with this compound include bases like sodium hydroxide or potassium carbonate and organic solvents such as dichloromethane or dimethyl sulfoxide. The reactions are usually carried out at room temperature .
Major Products: The major product formed from reactions involving this compound is Fmoc-protected amino acids. These products are crucial intermediates in peptide synthesis and are characterized by their high purity and minimal side reactions .
科学研究应用
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is widely used in scientific research, particularly in the field of peptide synthesis. It is employed to introduce the Fmoc protecting group into amino acids, which is a critical step in solid-phase peptide synthesis (SPPS). This method is used to synthesize peptides for various applications in chemistry, biology, medicine, and industry. For example, peptides synthesized using this compound are used in drug development, enzyme studies, and as molecular probes in biological research .
作用机制
The mechanism of action of (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE involves the formation of a stable oxime linkage with the amino group of the target amino acidThe Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
相似化合物的比较
Similar Compounds:
- Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
- Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
- Boc (tert-butyloxycarbonyl)
Uniqueness: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is unique due to its oxime-based structure, which provides higher stability and fewer side reactions compared to other Fmoc reagents like Fmoc-OSu and Fmoc-Cl. It is also more cost-effective and easier to handle, making it a preferred choice in peptide synthesis .
属性
CAS 编号 |
1370440-28-0 |
|---|---|
分子式 |
C18H13N3O4 |
分子量 |
335.3 g/mol |
IUPAC 名称 |
[(2-amino-1-cyano-2-oxoethylidene)amino] 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C18H13N3O4/c19-9-16(17(20)22)21-25-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,10H2,(H2,20,22) |
InChI 键 |
WKXZMBNWSRJOEZ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O/N=C(\C#N)/C(=O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON=C(C#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


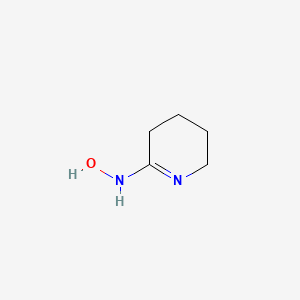


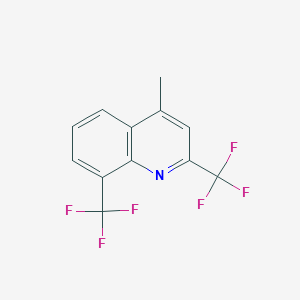
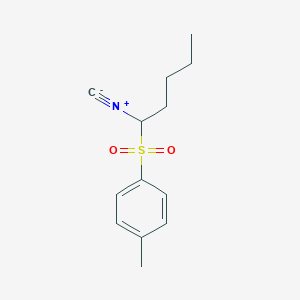
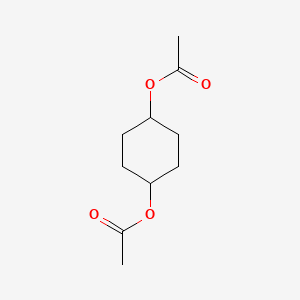
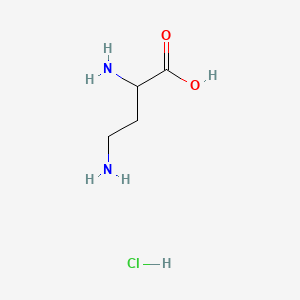

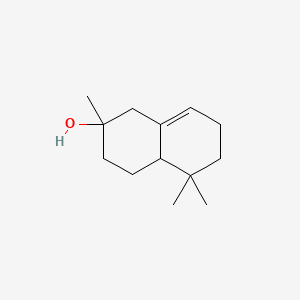
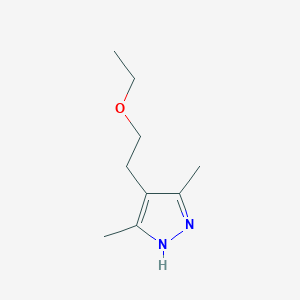
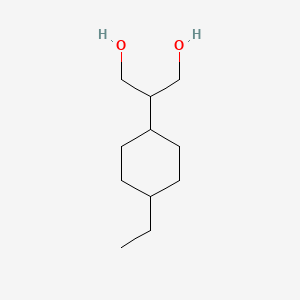
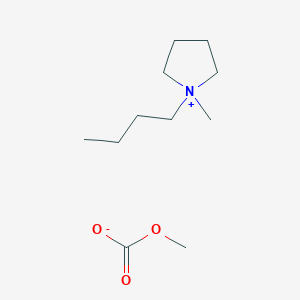
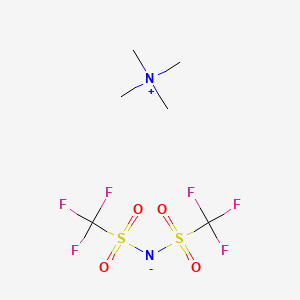
![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)
